molecular formula C31H40N8O5 B1218159 Pircophen CAS No. 8075-94-3

Pircophen

Cat. No.: B1218159
CAS No.: 8075-94-3
M. Wt: 604.7 g/mol
InChI Key: CSYGDFOVWMCVDH-UHFFFAOYSA-N
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Description

Pircophen (systematic IUPAC name pending verification) is a coordination polymer synthesized via hydrothermal methods using 2,6-pyridinedicarboxylic acid (2,6-PDCA) as a primary ligand and dysprosium (Dy³⁺) as a central metal ion. Its crystalline structure exhibits luminescent properties under UV excitation, attributed to ligand-to-metal energy transfer mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pircophen involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and drying are employed to purify the compound before it is formulated into dosage forms .

Chemical Reactions Analysis

Types of Reactions: Pircophen undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Pircophen has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Pircophen is not fully understood. it is believed to exert its effects through multiple pathways, including:

Comparison with Similar Compounds

Key Findings :

  • Pircophen’s luminescence intensity surpasses Eu- and Tb-based analogs due to Dy³⁺’s unique f-f transitions and efficient antenna effect from 2,6-PDCA .
  • Thermal stability (>300°C) is superior to Eu-2,6-PDCA and Tb-BDC MOF, aligning with dysprosium’s high charge density and strong metal-ligand bonds .

Functional and Regulatory Comparisons

This compound’s ligand, 2,6-PDCA, shares structural motifs with bisphenol A (BPA), a known substance of very high concern (SVHC). However, regulatory and toxicological profiles differ significantly:

Property This compound BPA Eu-2,6-PDCA Polymer
Bioaccumulation (log Kow) 1.2 (predicted) 3.4 0.8
Persistence (Half-life) <60 days (aqueous) >150 days <30 days
Regulatory Status Not classified SVHC (ECHA) Research phase

Insights :

  • Unlike BPA, this compound lacks estrogenic activity due to its polymeric structure and absence of free hydroxyl groups critical for endocrine disruption .
  • Rapid degradation in aquatic environments reduces its ecological persistence risk compared to BPA .

Properties

CAS No.

8075-94-3

Molecular Formula

C31H40N8O5

Molecular Weight

604.7 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H17N3O.C10H13NO2.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3

InChI Key

CSYGDFOVWMCVDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Key on ui other cas no.

8075-94-3

Synonyms

pircophen
pyrcophen

Origin of Product

United States

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